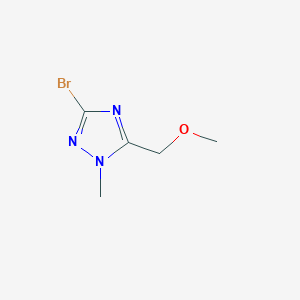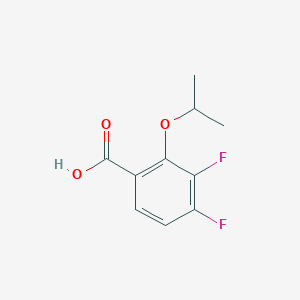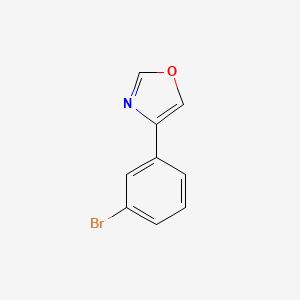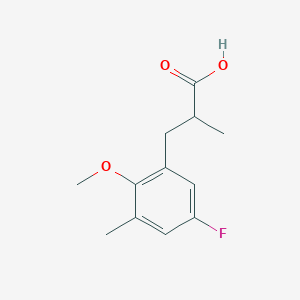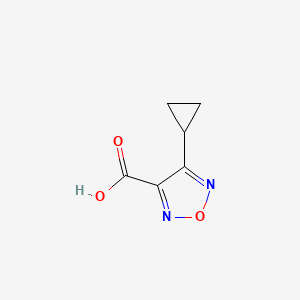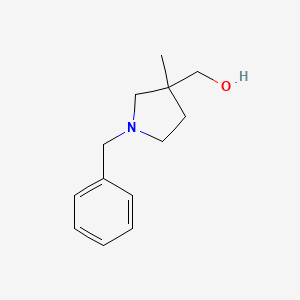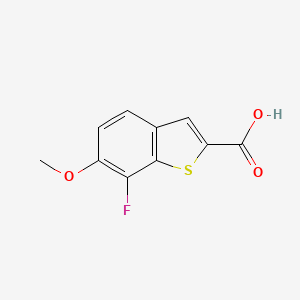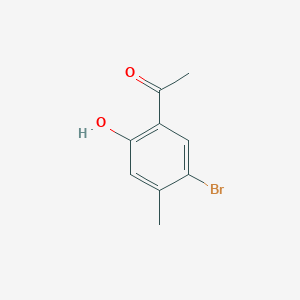
5'-Bromo-2'-hydroxy-4'-methylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-2’-hydroxy-4’-methylacetophenone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, characterized by the presence of a bromine atom at the 5’ position, a hydroxyl group at the 2’ position, and a methyl group at the 4’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5’-Bromo-2’-hydroxy-4’-methylacetophenone can be synthesized through several methods. One common approach involves the bromination of 2’-hydroxy-4’-methylacetophenone using bromine in glacial acetic acid. This reaction typically yields the desired product in high purity .
Another method involves the reaction of 2-hydroxyacetophenone with bromine in 50% aqueous acetic acid, resulting in the formation of 5’-bromo-2’-hydroxyacetophenone . The reaction conditions are relatively mild, and the yield is generally high.
Industrial Production Methods
Industrial production of 5’-Bromo-2’-hydroxy-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-2’-hydroxy-4’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-bromo-2’-hydroxy-4’-methylbenzaldehyde, while reduction of the carbonyl group can produce 5’-bromo-2’-hydroxy-4’-methylbenzyl alcohol.
Applications De Recherche Scientifique
5’-Bromo-2’-hydroxy-4’-methylacetophenone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-Bromo-2’-hydroxy-4’-methylacetophenone depends on its specific application. For instance, as a ligand in metallocene complexes, it coordinates with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
In biological systems, the compound’s spermicidal activity may involve disruption of sperm cell membranes or interference with cellular signaling pathways . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4’-methylacetophenone: Similar structure but lacks the hydroxyl group at the 2’ position.
5’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the methyl group at the 4’ position.
2-Hydroxy-5’-methylacetophenone: Similar structure but lacks the bromine atom at the 5’ position.
Uniqueness
5’-Bromo-2’-hydroxy-4’-methylacetophenone is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the formation of complex molecules with diverse biological and industrial applications.
Propriétés
IUPAC Name |
1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIRUUBEJLZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
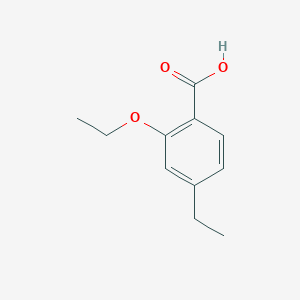
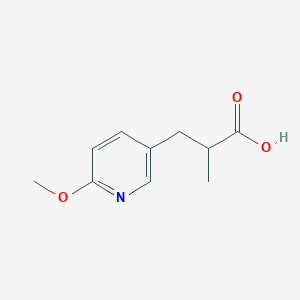
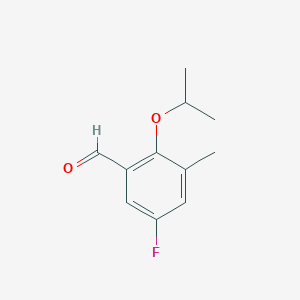
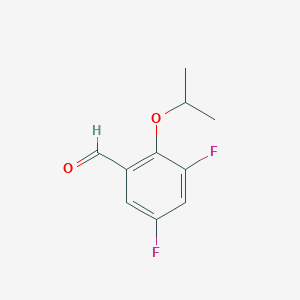
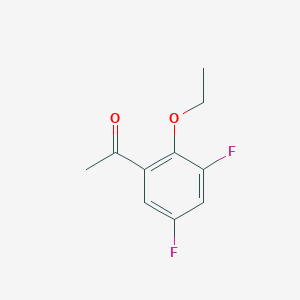
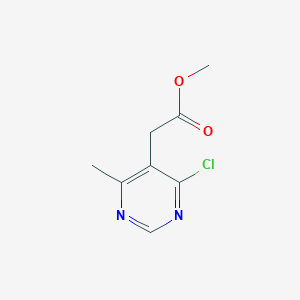
![6-Fluoro-2,3-dihydrospiro[1H-indene-1,4'-piperidine]](/img/structure/B7969030.png)
